molecular formula C19H23N3O5S B2809266 N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide CAS No. 1351595-36-2

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide

Cat. No.: B2809266
CAS No.: 1351595-36-2
M. Wt: 405.47
InChI Key: PXEWCFKYTICKTL-UHFFFAOYSA-N
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Description

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furan ring, an oxalamide group, and an isothiazolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The oxalamide group is usually formed by reacting oxalyl chloride with amines, while the isothiazolidinone moiety is synthesized through the reaction of thioamides with oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and isothiazolidinone moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The oxalamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the oxalamide group can yield amines and alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide: shares similarities with other oxalamide derivatives, such as N1-(2-furylmethyl)-N2-(5-methylphenyl)oxalamide and N1-(2,5-dimethylfuran-3-yl)methyl)-N2-(2-methylphenyl)oxalamide.

Uniqueness

What sets this compound apart is its combination of a furan ring, an oxalamide group, and an isothiazolidinone moiety

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-12-5-6-16(22-7-4-8-28(22,25)26)10-17(12)21-19(24)18(23)20-11-15-9-13(2)27-14(15)3/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEWCFKYTICKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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